N-(2-methylbenzo[d]thiazol-5-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide
Description
Properties
IUPAC Name |
N-(2-methyl-1,3-benzothiazol-5-yl)-5-thiophen-2-yl-1H-pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4OS2/c1-9-17-11-7-10(4-5-15(11)23-9)18-16(21)13-8-12(19-20-13)14-3-2-6-22-14/h2-8H,1H3,(H,18,21)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJIZPWKFIACSRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC(=C2)NC(=O)C3=NNC(=C3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylbenzo[d]thiazol-5-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzothiazole Ring: Starting from 2-aminothiophenol and an appropriate aldehyde or ketone.
Formation of the Pyrazole Ring: Using hydrazine derivatives and 1,3-diketones.
Coupling Reactions: Combining the benzothiazole and pyrazole intermediates through amide bond formation.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.
Reduction: Reduction reactions could target the nitro groups if present or the double bonds in the heterocyclic rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Anticancer Activity
Recent studies have identified pyrazole derivatives, including N-(2-methylbenzo[d]thiazol-5-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide, as potential anticancer agents. These compounds have shown promising results in inhibiting tumor cell proliferation. For instance, a study evaluated various pyrazole derivatives against different cancer cell lines, revealing significant antiproliferative effects attributed to structural modifications that enhance their biological activity .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Research indicates that certain pyrazole derivatives exhibit superior anti-inflammatory activity compared to standard treatments like diclofenac sodium. The mechanism involves the inhibition of pro-inflammatory cytokines, making these compounds potential candidates for treating inflammatory diseases .
Antimicrobial Activity
This compound has demonstrated antimicrobial properties in vitro. Studies have shown that it exhibits significant activity against various pathogenic bacteria and fungi, contributing to its potential use in developing new antimicrobial agents .
Study on Anticancer Potential
A notable case study involved the evaluation of various substituted pyrazoles for their anticancer properties. This compound was synthesized and tested against multiple cancer cell lines, showing IC50 values significantly lower than those of traditional chemotherapeutic agents .
Investigation of Anti-inflammatory Effects
Another research effort focused on the anti-inflammatory potential of this compound. The study utilized a series of in vitro assays to evaluate the inhibition of inflammatory markers in human cell lines, demonstrating that the compound effectively reduced levels of TNF-alpha and IL-6, which are critical mediators in inflammatory responses .
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in signaling pathways, metabolic processes, or structural components of cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazole-3-carboxamide Derivatives with Thiophene and Benzothiazole Substituents
Key Compounds :
N-(1,3-benzothiazol-2-yl)-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carboxamide (CAS 64-17-5)
- Structure : Differs in the substitution pattern of the benzothiazole (2-yl vs. 5-yl) and the methyl group on the thiophene (5-methyl vs. unsubstituted thiophen-2-yl).
- Properties : Molecular weight 284.34 g/mol; characterized via InChIKey LFQSCWFLJHTTHZ-UHFFFAOYSA-N .
- Relevance : Highlights the importance of substitution positions on benzothiazole and thiophene for molecular recognition.
- Example : N-(5-(1-acetyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)benzo[d]oxazol-2-yl)butyramide (7c)
- Structure : Incorporates a benzo[d]oxazole instead of benzothiazole and a dihydropyrazoline ring.
- Data: Melting point 178–181°C; LCMS (ES + 396.99 (M + 1)) .
Thiazole- and Pyrimidine-Based Analogs
Key Compounds :
2-Chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl)pyrimidine Structure: Pyrimidine core with thiophene and nitrophenoxy groups. Relevance: Demonstrates how pyrimidine scaffolds (vs. pyrazole) alter electronic properties and steric bulk, affecting solubility and target engagement .
N-Substituted 2-(4-pyridinyl)thiazole carboxamides
- Structure : Thiazole-carboxamide with pyridinyl substituents.
- Synthesis : Prepared via coupling of ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylates with amines, yielding analogs with IC₅₀ values <1 µM in kinase assays .
Comparison Table :
Cannabinoid Receptor Ligands :
- SR144528 : A pyrazole-3-carboxamide with 4-chloro-3-methylphenyl and bicycloheptyl groups (). It acts as a CB2 receptor antagonist (Kᵢ = 0.6 nM), demonstrating the role of lipophilic substituents in receptor affinity .
- Comparison : The target compound’s benzothiazole group may reduce CNS penetration compared to piperidinyl analogs, favoring peripheral action.
Antitubercular Agents :
Biological Activity
N-(2-methylbenzo[d]thiazol-5-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide is a synthetic compound belonging to the class of heterocyclic compounds. This compound exhibits a range of biological activities, primarily focusing on anti-cancer and anti-inflammatory properties. This article compiles recent research findings, including structure-activity relationships (SAR), synthesis methods, and biological evaluations.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 342.5 g/mol. The compound features a unique arrangement of a pyrazole ring linked to both a benzothiazole and thiophene moiety, which contributes to its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Benzothiazole Ring : Starting from 2-aminothiophenol and an appropriate aldehyde or ketone.
- Formation of the Pyrazole Ring : Utilizing hydrazine derivatives and 1,3-diketones.
- Coupling Reactions : Combining the benzothiazole and pyrazole intermediates through amide bond formation.
Anti-Cancer Activity
Recent studies have highlighted the anti-cancer potential of this compound. It has been shown to induce apoptosis in various cancer cell lines, such as MCF7 (breast cancer) and U87 (glioblastoma) cells. The IC50 values for these effects are reported to be around 25.72 ± 3.95 μM, indicating significant cytotoxicity against tumor cells .
Table 1: Anti-Cancer Activity Summary
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF7 | 25.72 ± 3.95 | Induces apoptosis |
| U87 | 45.2 ± 13.0 | Cytotoxicity |
Anti-Inflammatory Activity
The compound also exhibits notable anti-inflammatory properties, acting as a selective inhibitor of cyclooxygenase enzymes (COX). In vitro studies have demonstrated that it significantly inhibits COX-2 activity with an IC50 value comparable to standard anti-inflammatory drugs like celecoxib .
Table 2: Anti-Inflammatory Activity
| Compound | COX Inhibition IC50 (μM) | Reference Drug IC50 (μM) |
|---|---|---|
| This compound | 0.04 ± 0.09 | Celecoxib: 0.04 ± 0.01 |
Structure-Activity Relationships (SAR)
The biological activity of this compound can be attributed to its structural components:
- Benzothiazole Moiety : Enhances interaction with biological targets due to its electron-withdrawing nature.
- Pyrazole Ring : Known for its pharmacological versatility, contributing to anti-cancer and anti-inflammatory effects.
- Thiophene Group : Provides additional stability and may enhance lipophilicity, facilitating cellular uptake.
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound in vivo:
- Tumor Growth Suppression in Mice : In animal models, administration of the compound led to significant suppression of tumor growth compared to control groups .
- Histopathological Evaluations : Studies involving carrageenan-induced paw edema in rats demonstrated reduced inflammation with minimal degenerative changes in vital organs, indicating safety alongside efficacy .
Q & A
Q. What are the optimal reaction conditions for synthesizing N-(2-methylbenzo[d]thiazol-5-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide?
Synthesis typically involves multi-step routes with strict control of temperature (e.g., reflux at 80–100°C), solvent selection (ethanol, DMF, or dichloromethane), and catalysts like triethylamine. For example, coupling pyrazole precursors with thiophene-substituted benzo[d]thiazole intermediates under nitrogen atmosphere improves yield. Reaction progress is monitored via TLC, and purification employs column chromatography with gradients of ethyl acetate/hexane .
Q. Which spectroscopic techniques are critical for characterizing this compound?
1H/13C NMR confirms aromatic proton environments and carboxamide connectivity. Mass spectrometry (HRMS or ESI-MS) validates molecular weight, while IR spectroscopy identifies carbonyl (C=O) and NH stretches. X-ray crystallography, where feasible, resolves bond angles and torsional strain in the heterocyclic core .
Q. How can researchers ensure purity during synthesis?
Purification strategies include recrystallization from ethanol/dichloromethane mixtures and preparative HPLC for polar byproducts. Purity is quantified via HPLC-UV (>95% area normalization) and elemental analysis (C, H, N within ±0.4% of theoretical values) .
Advanced Research Questions
Q. How to design structure-activity relationship (SAR) studies for this compound’s anticancer potential?
- Methodology : Systematically modify substituents (e.g., methyl on benzo[d]thiazole, thiophene position) and test against cancer cell lines (e.g., MCF-7, A549). Compare IC50 values and correlate with logP calculations to assess hydrophobicity-activity trends.
- Reference Models : Analogous pyrazole-thiazole hybrids show enhanced activity when electron-withdrawing groups are introduced at the thiophene ring .
Q. How can contradictory biological activity data (e.g., varying IC50 across studies) be resolved?
Q. What computational strategies predict target binding modes for this compound?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., EGFR) or tubulin. Validate with MD simulations (GROMACS) to assess binding stability.
- Case Study : Triazolopyridazine analogs show π-π stacking with kinase ATP pockets, suggesting similar behavior for this compound’s thiophene-benzo[d]thiazole core .
Q. How to assess metabolic stability in vitro?
Q. What strategies optimize solubility without compromising activity?
- Approach : Introduce hydrophilic groups (e.g., hydroxyl, morpholine) at the pyrazole 3-position. Evaluate via shake-flask solubility assays and parallel artificial membrane permeability (PAMPA). Co-crystallization with cyclodextrins enhances aqueous stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
